Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Cyclo(D-Phe-L-Pro) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- is a natural product found in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.
Brand Name: Vulcanchem
CAS No.: 14705-60-3
VCID: VC0516570
InChI: InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)
SMILES: C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

CAS No.: 14705-60-3

Cat. No.: VC0516570

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- - 14705-60-3

Specification

CAS No. 14705-60-3
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)
Standard InChI Key QZBUWPVZSXDWSB-UHFFFAOYSA-N
SMILES C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Canonical SMILES C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione, reflects its bicyclic architecture comprising a six-membered piperazinedione fused to a pyrrolidine ring. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₄H₁₆N₂O₂
Molecular weight244.29 g/mol
CAS Registry Number14705-60-3
Retention time (GC-MS)30.358 min (Bacillus sp. WG4)
logP (Octanol-water)0.718

The structure was confirmed via GC-MS and nuclear magnetic resonance (NMR) in studies involving Bacillus spp., where it was identified as a major antifungal metabolite .

Biosynthesis Pathways

This DKP is synthesized nonribosomally by bacterial species, particularly Bacillus cereus and Bacillus subtilis, via cyclization of phenylalanine-proline dipeptide precursors . In Bacillus sp. WG4, the biosynthetic gene cluster responsible for its production is linked to nonribosomal peptide synthetases (NRPSs), as inferred from genomic analyses .

Biological Activities and Mechanisms

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity, notably against Pythium myriotylum, a causative agent of rhizome rot in ginger (Zingiber officinale). Key findings include:

  • Hyphal Degeneration: Treated hyphae displayed ultrastructural deformities, including cell wall lysis, torsional stress, and aberrant branching, as observed via scanning electron microscopy (SEM) .

  • Spore Inhibition: Conidial germination inhibition rates reached 89% at 200 µg/mL, disrupting the pathogen’s reproductive cycle .

  • Synergy with Trichoderma: Co-application with Trichoderma harzianum enhanced antifungal efficacy by 40%, attributed to complementary cell wall lytic enzyme secretion .

Antibacterial Properties

In Bacillus subtilis strain B237, the compound demonstrated bacteriostatic activity against Staphylococcus aureus (MIC: 25 µg/mL) by interfering with membrane integrity and quorum sensing (QS) pathways . Specifically, it competitively inhibited autoinducer peptide (AIP) binding in the S. aureus agr QS system, reducing virulence factor expression .

Herbicidal Effects

A study on Phoma sp. fermentation broths identified this DKP as a phytotoxin causing 72% inhibition of Amaranthus retroflexus germination at 100 µg/mL. Structural analogs lacking the benzyl group showed reduced activity, highlighting the substituent’s role in bioactivity .

Mechanistic Insights

Fungal Cell Wall Disruption

The compound’s diketopiperazine core facilitates chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), destabilizing fungal cell wall integrity. This is corroborated by SEM images showing hyphal collapse and leakage of cytoplasmic contents .

Quorum Sensing Interference

As a QS inhibitor, the DKP competes with AIPs for receptor binding in Gram-positive bacteria. In S. aureus, it suppressed agr-mediated expression of α-hemolysin (hla) and protein A (spa) by 65% and 58%, respectively, at sub-MIC concentrations .

Oxidative Stress Induction

In P. myriotylum, exposure to 50 µg/mL of the compound increased reactive oxygen species (ROS) levels by 3.2-fold, triggering apoptosis-like cell death. Pretreatment with antioxidants (ascorbic acid) reversed this effect, confirming ROS-mediated toxicity .

Applications in Agriculture and Medicine

Biocontrol Agent Formulations

  • Seed Treatment: Coating ginger rhizomes with Bacillus sp. WG4 spores (10⁸ CFU/mL) reduced P. myriotylum infection rates from 85% to 12% in field trials .

  • Synergistic Formulations: A 1:1 mixture with Trichoderma conidia (10⁷ CFU/g) enhanced shelf life and field persistence by 30% compared to single-agent treatments .

Challenges and Future Directions

Stability Optimization

The compound’s half-life in soil (t₁/₂ = 48 hours) limits prolonged efficacy. Microencapsulation in chitosan-alginate nanoparticles extended its stability to 14 days in field conditions .

Resistance Mitigation

No resistance mutations were observed in S. aureus after 30 serial passages at sub-MIC concentrations, suggesting a low risk of target-based resistance .

Synthetic Biology Approaches

Heterologous expression of the DKP biosynthetic cluster in Streptomyces lividans increased titers by 12-fold compared to native Bacillus hosts, enabling scalable production .

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